



Technical Support Center: Optimizing Delafloxacin Dosage in Severe Renal Impairment

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Compound of Interest		
Compound Name:	Delafloxacin	
Cat. No.:	B1662383	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing **Delafloxacin** dosage in patients with severe renal impairment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of intravenous (IV) **Delafloxacin** for patients with severe renal impairment?

A1: For patients with severe renal impairment, defined as an estimated glomerular filtration rate (eGFR) of 15 to 29 mL/min/1.73 m², the recommended dosage of intravenous **Delafloxacin** is 200 mg administered every 12 hours.[1][2][3][4][5][6][7] This is a reduction from the standard 300 mg every 12 hours dose used in patients with normal renal function.[1][7]

Q2: Is a dosage adjustment required for oral **Delafloxacin** in patients with severe renal impairment?

A2: No, a dosage adjustment for the oral formulation of **Delafloxacin** (450 mg every 12 hours) is not typically required for patients with severe renal impairment (eGFR 15-29 mL/min/1.73 m²).[1][2][4][6] However, these patients should be closely monitored for any adverse effects.[8]

Q3: Why is a dosage adjustment necessary for IV **Delafloxacin** but not for the oral formulation in severe renal impairment?

Troubleshooting & Optimization





A3: The intravenous formulation of **Delafloxacin** contains sulfobutylether-beta-cyclodextrin (SBECD) as a vehicle, which can accumulate in patients with moderate to severe renal impairment.[2][8] This accumulation can potentially lead to adverse effects. Therefore, reducing the IV dose helps to minimize the exposure to both **Delafloxacin** and SBECD.[6] The oral formulation does not contain SBECD.

Q4: What are the pharmacokinetic changes of **Delafloxacin** in patients with severe renal impairment?

A4: In patients with severe renal impairment, the total clearance of **Delafloxacin** is significantly reduced, leading to an increase in the area under the concentration-time curve (AUC), which represents total drug exposure.[9][10][11] Studies have shown that the mean total clearance decreases from approximately 13.7 L/h in subjects with normal renal function to 7.07 L/h in those with severe renal impairment following intravenous administration.[9][10][11] Consequently, the mean AUC nearly doubles in this population.[9][11][12]

Q5: What should be monitored in patients with severe renal impairment receiving IV **Delafloxacin**?

A5: It is crucial to closely monitor serum creatinine levels and eGFR in patients with severe renal impairment who are receiving intravenous **Delafloxacin**.[2][8][13][14][15] If an increase in serum creatinine is observed, a switch to oral **Delafloxacin** should be considered.[8][13][14] [15] If the eGFR decreases to less than 15 mL/min/1.73 m², discontinuation of **Delafloxacin** is recommended.[4][8][13][14][15]

Q6: Is **Delafloxacin** recommended for patients with end-stage renal disease (ESRD) or those on hemodialysis?

A6: The use of **Delafloxacin** in patients with ESRD (eGFR <15 mL/min/1.73 m²), including those on hemodialysis, is not recommended due to insufficient data to provide reliable dosing recommendations.[1][2][4][5][8]

Troubleshooting Guide

Problem 1: A patient with an eGFR of 25 mL/min/1.73 m² is prescribed 300 mg IV **Delafloxacin** every 12 hours. Is this dosage appropriate?



Solution: No, this dosage is not appropriate. The recommended IV dosage for a patient with an eGFR between 15 and 29 mL/min/1.73 m² is 200 mg every 12 hours.[1][2][3][4][5][6][7] The prescribing physician should be alerted to adjust the dose to mitigate the risk of drug accumulation and potential toxicity.

Problem 2: During IV **Delafloxacin** treatment, a patient's serum creatinine level begins to rise.

Solution: An increase in serum creatinine in a patient with severe renal impairment receiving IV **Delafloxacin** is a concern.[8][13][14][15] The primary troubleshooting step is to consider switching the patient to the oral formulation of **Delafloxacin** (450 mg every 12 hours), as this avoids the accumulation of the IV vehicle SBECD.[2][8][13][14] Continue to monitor renal function closely.

Problem 3: A researcher is designing a study involving **Delafloxacin** in a population with varying degrees of renal function and needs to understand the expected pharmacokinetic differences.

Solution: The researcher should anticipate a linear relationship between **Delafloxacin** clearance and renal function (eGFR or creatinine clearance).[9][10][11] As renal function declines, the total and renal clearance of **Delafloxacin** will decrease, leading to a proportional increase in drug exposure (AUC).[9][10][11] Refer to the pharmacokinetic data tables below for expected values.

Data Presentation

Table 1: Recommended **Delafloxacin** Dosage by Renal Function

Estimated Glomerular Filtration Rate (eGFR)	Intravenous (IV) Dosage	Oral Dosage
30-89 mL/min/1.73 m ²	No adjustment needed (300 mg q12h)[1][4]	No adjustment needed (450 mg q12h)[1]
15-29 mL/min/1.73 m ²	200 mg every 12 hours[1][2][3] [4][5][6][7]	No adjustment needed (450 mg q12h)[1][2][4][6]
<15 mL/min/1.73 m² (ESRD)	Not Recommended[1][2][4][5] [8]	Not Recommended[1]



Table 2: Mean Pharmacokinetic Parameters of Intravenous **Delafloxacin** (300 mg) by Renal Function

Parameter	Normal Renal Function	Severe Renal Impairment
Total Clearance (L/h)	13.7[9][10][11]	7.07[9][10][11]
AUC₀-∞ (μg·h/mL)	22.6[9][10][11]	45.0[9][10][11]
Renal Clearance (L/h)	6.03[9][10][11]	0.44[9][10][11]

Table 3: Mean Pharmacokinetic Parameters of Oral **Delafloxacin** (400 mg) by Renal Function

Parameter	Normal Renal Function	Severe Renal Impairment
AUC₀-t (μg·h/mL)	25.8[10]	44.5

Experimental Protocols

Key Experiment: Pharmacokinetic Evaluation of **Delafloxacin** in Subjects with Varying Degrees of Renal Function

This section details the methodology from a pivotal open-label, parallel-group, crossover study that assessed the pharmacokinetics of **Delafloxacin** in subjects with normal, mild, moderate, and severe renal impairment.[9][10][11]

1. Study Design:

- An open-label, parallel-group, crossover study design was employed.[9][10][11]
- Subjects were categorized into four groups based on their renal function.
- Each subject received a single 300 mg intravenous dose of **Delafloxacin**, a placebo infusion, and a single 400 mg oral dose of **Delafloxacin**, with a washout period of at least 14 days between each treatment period.[9][11]

2. Subject Population:

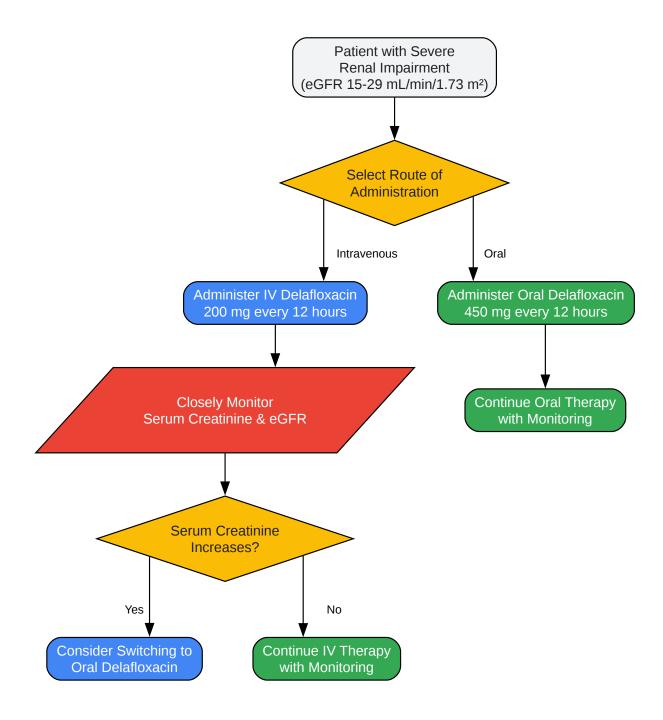


- Inclusion criteria included male or female subjects between 18 and 80 years of age with a body mass index between 18.5 and 40 kg/m².[10]
- Subjects were stratified into groups of normal, mild, moderate, or severe renal impairment based on their estimated glomerular filtration rate (eGFR).
- 3. Pharmacokinetic Sampling:
- Blood Sampling: Serial blood samples were collected at predefined time points before and after the administration of **Delafloxacin** to determine plasma concentrations of the drug.
- Urine Sampling: Urine was collected over specified intervals to measure the amount of
 Delafloxacin excreted unchanged.[10]
- 4. Bioanalytical Method:
- Plasma and urine concentrations of **Delafloxacin** were quantified using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).
- 5. Pharmacokinetic Analysis:
- Pharmacokinetic parameters were calculated using non-compartmental methods.[9][10][11]
- Key parameters included:
 - Area under the plasma concentration-time curve (AUC) from time zero to infinity (AUC₀-∞)
 and from time zero to the last measurable concentration (AUC₀-t).
 - Maximum plasma concentration (Cmax).
 - Time to maximum plasma concentration (Tmax).
 - Terminal half-life (t½).
 - Total body clearance (CL).
 - Renal clearance (CLr).



Volume of distribution at steady state (Vss).

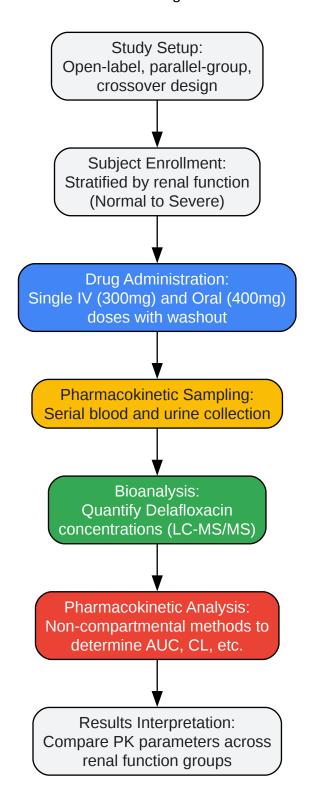
Mandatory Visualization



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Caption: Decision workflow for **Delafloxacin** dosage in severe renal impairment.



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Caption: Experimental workflow for **Delafloxacin** pharmacokinetic assessment.



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